molecular formula C9H18N2O2 B2712032 4-Methoxy-N,N-dimethylpiperidine-1-carboxamide CAS No. 1602175-41-6

4-Methoxy-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2712032
CAS No.: 1602175-41-6
M. Wt: 186.255
InChI Key: GQKOTVDQANHBPB-UHFFFAOYSA-N
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Description

4-Methoxy-N,N-dimethylpiperidine-1-carboxamide is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a piperidine ring substituted with a methoxy group and a dimethylcarboxamide group. This compound has a molecular weight of 186.25 g/mol and is often used as a building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of 4-methoxypiperidine with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification methods to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and dimethylcarboxamide groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N,N-dimethylpiperidine-1-carboxamide is unique due to the presence of both the methoxy and dimethylcarboxamide groups, which confer distinct chemical and biological properties.

Biological Activity

4-Methoxy-N,N-dimethylpiperidine-1-carboxamide (MDPC) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and applications of MDPC, supported by relevant research findings and data.

The synthesis of MDPC typically involves the reaction of 4-methoxypiperidine with dimethylcarbamoyl chloride under basic conditions. The reaction is commonly performed in organic solvents such as dichloromethane or tetrahydrofuran, using triethylamine to neutralize hydrochloric acid produced during the reaction. The resultant compound is purified through standard techniques like column chromatography.

Chemical Structure

MDPC's structure can be represented as follows:

  • Chemical Formula : C10H17N2O2
  • Molecular Weight : 185.25 g/mol

MDPC exhibits significant biological activity through various mechanisms:

  • Receptor Binding : MDPC acts as a ligand, binding to specific receptors and modulating their activity. The methoxy and dimethylcarboxamide groups enhance its binding affinity, influencing various biological pathways.
  • Antiproliferative Effects : Research indicates that compounds structurally similar to MDPC can inhibit cell proliferation. For instance, studies have shown that piperidine derivatives exhibit activity against cancer cell lines by interfering with tubulin dynamics, which is crucial for mitotic processes .

Anticancer Activity

MDPC has been explored for its potential anticancer properties. A related class of compounds demonstrated significant antiproliferative effects against prostate cancer cell lines, suggesting that MDPC could also exhibit similar activities. For example, certain piperidine derivatives were found to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells .

CompoundIC50 (µM)Mechanism
This compoundTBDTubulin inhibitor
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide0.55Tubulin inhibition

Enzyme Inhibition

MDPC has been investigated for its role in enzyme inhibition. Its ability to modulate enzyme activity suggests potential applications in drug development targeting specific metabolic pathways.

Case Studies and Research Findings

  • Antiproliferative Studies : In a study focusing on piperidine derivatives, several compounds were tested for their effects on human leukemia cells. The results indicated that these compounds could induce mitotic arrest and inhibit cell growth effectively, providing a basis for further exploration of MDPC's potential as an anticancer agent .
  • Mechanistic Insights : Further biochemical assays confirmed that similar compounds could bind to tubulin at the colchicine site, providing insights into their mechanism of action as antiproliferative agents. This suggests that MDPC may also interact with tubulin, warranting additional studies to elucidate its precise pharmacological profile .

Properties

IUPAC Name

4-methoxy-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10(2)9(12)11-6-4-8(13-3)5-7-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKOTVDQANHBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602175-41-6
Record name 4-methoxy-N,N-dimethylpiperidine-1-carboxamide
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